Cas no 822-86-6 (trans-1,2-Dichlorocyclohexane)

trans-1,2-Dichlorocyclohexane structure
trans-1,2-Dichlorocyclohexane structure
Product Name:trans-1,2-Dichlorocyclohexane
CAS-nummer:822-86-6
MF:C6H10Cl2
MW:153.049600124359
MDL:MFCD00003824
CID:723634
PubChem ID:87568668
Update Time:2024-10-27

trans-1,2-Dichlorocyclohexane Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclohexane,1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorocyclohexane
    • (1R,2R)-1,2-dichlorocyclohexane
    • (E)-1,2-Dichlorocyclohexane
    • t-1,2-Dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, trans-
    • (trans)-1,2-dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorcyclohexan
    • 1beta,2alpha-Dichlorocyclohexane
    • GZEZIBFVJYNETN-PHDIDXHHSA-
    • 1,2-Dichlorocyclohexane, trans-
    • D2230
    • Cyclohexane, 1,2-dichloro-, trans- (8CI)
    • rel-(1R,2R)-1,2-Dichlorocyclohexane (ACI)
    • 1,2-trans-Dichlorocyclohexane
    • EINECS 212-503-4
    • trans-1,2-Dichlorocyclohexane, 99%
    • UNII-YRN932MS48
    • 822-86-6
    • 1,2-DICHLOROCYCLOHEXANE, TRANS-(+/-)-
    • GZEZIBFVJYNETN-PHDIDXHHSA-N
    • InChI=1/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • SCHEMBL1039600
    • CS-0455908
    • DTXSID7022126
    • YRN932MS48
    • Q27896917
    • MDL: MFCD00003824
    • Inchi: 1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • InChI-sleutel: GZEZIBFVJYNETN-PHDIDXHHSA-N
    • LACHT: Cl[C@@H]1CCCC[C@H]1Cl

Berekende eigenschappen

  • Exacte massa: 152.01600
  • Monoisotopische massa: 152.0159557g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 0
  • Complexiteit: 62.9
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Kleur/vorm: 无色粉末
  • Dichtheid: 1.164 g/mL at 25 °C(lit.)
  • Smeltpunt: -6.1°C
  • Kookpunt: 69°C/11mmHg(lit.)
  • Vlampunt: 151 °F
  • Brekindex: n20/D 1.4917(lit.)
  • PSA: 0.00000
  • LogboekP: 2.77520
  • Oplosbaarheid: 未确定

trans-1,2-Dichlorocyclohexane Beveiligingsinformatie

trans-1,2-Dichlorocyclohexane Douanegegevens

  • HS-CODE:2903890090
  • Douanegegevens:

    中国海关编码:

    2903890090

    概述:

    2903890090. 其他环烷烃、环烯烃或环萜烯烃的卤化衍生物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-1,2-Dichlorocyclohexane Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2230-25G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
25g
¥1400.00 2024-04-15
TRC
T705130-50mg
trans-1,2-Dichlorocyclohexane
822-86-6
50mg
$ 64.00 2023-09-05
TRC
T705130-100mg
trans-1,2-Dichlorocyclohexane
822-86-6
100mg
$ 87.00 2023-09-05
TRC
T705130-500mg
trans-1,2-Dichlorocyclohexane
822-86-6
500mg
$ 109.00 2023-09-05
abcr
AB141212-5 g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
5g
€145.60 2023-05-09
abcr
AB141212-25 g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
25g
€499.00 2023-05-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2230-5G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
5g
¥540.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-1g
trans-1,2-Dichlorocyclohexane
822-86-6 96%
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¥194.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-25G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
25G
¥1,701.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-5G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
5G
¥514.00 2021-05-24

trans-1,2-Dichlorocyclohexane Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: N-Butyl-2-iodobenzamide Solvents: Dichloromethane ;  5 min, rt
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Stodulski, Maciej; et al, Chemical Communications (Cambridge, 2014, 50(26), 3435-3438

Productiemethode 2

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1.1 Reagents: Chlorosuccinimide Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ;  4 h, reflux
Referentie
1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sources
Iranpoor, Nasser; et al, Phosphorus, 2014, 189(7-8), 1165-1173

Productiemethode 3

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1.1 Catalysts: tert-Butyl hydroperoxide
Referentie
Peroxide-induced α-elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of the Chemical Society, 1980, (21), 1033-4

Productiemethode 4

Reactievoorwaarden
Referentie
Selenium-catalyzed nonradical chlorination of olefins with N-chlorosuccinimide
Hori, Tetsuo; et al, Journal of Organic Chemistry, 1979, 44(23), 4204-8

Productiemethode 5

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Thermal transformations of trans-2-chlorocyclohexanol
Zil'berman, I. E.; et al, Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im. D. I. Mendeleeva, 1987, 32(3), 352-3

Productiemethode 6

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1.1 Catalysts: Cumene hydroperoxide
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α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

Productiemethode 7

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1.1 Reagents: Disodium sulfide
2.1 Reagents: Sulfuryl chloride
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Formation of alkenes from vicinal dihalides and β-halo nitroalkanes by elimination reactions with one-electron and two-electron reducing agents
Fukunaga, Kimitoshi; et al, Nippon Kagaku Kaishi, 1983, (4), 542-50

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Ammonium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  20 min, rt
Referentie
Vicinal dichlorination of olefins using NH4Cl and Oxone
Peraka, Swamy; et al, Synthesis, 2014, 46(2), 251-257

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Chloroform ,  Perfluorooctane ;  1 h, rt
Referentie
Use of a fluorous bridge for diffusion controlled uptake of molecular chlorine in chlorine addition to alkenes
Iskra, Jernej; et al, Chemical Communications (Cambridge, 2003, (19), 2496-2497

Productiemethode 10

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1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Acetonitrile ;  5 - 10 min, neutralized, reflux
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Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions
de Andrade, Vitor S. C.; et al, Synthesis, 2016, 48(9), 1381-1388

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: (OC-6-21)-Tetrachloro[methylenebis(1,3-dihydro-3-tetradecyl-1H-imidazol-1-yl-2(3… Catalysts: Tetrabutylammonium chloride Solvents: Chloroform-d ;  2 h, 25 °C
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McCall, A. Scott; et al, Journal of the American Chemical Society, 2011, 133(6), 1832-1848

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium chloride ,  (OC-6-23)-(Nitrato-κO)oxo[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,2… Solvents: Dichloromethane ;  2 min, -80 °C; -80 °C → rt
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Cong, Zhiqi; et al, Angewandte Chemie, 2011, 50(42), 9935-9939

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane ;  26 h, rt
Referentie
Tetrabutylammonium bifluoride
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

Productiemethode 14

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1.1 Solvents: Diethyl ether
Referentie
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Brand, J. C. D.; et al, Journal of the Chemical Society, 1958, 629, 629-38

Productiemethode 15

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1.1 Solvents: Dichloromethane
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Field, Kurt W.; et al, Synthesis, 1969, 135,

Productiemethode 16

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1.1 Reagents: N-Chloro-N-ethylethanamine ,  Phosphorus oxychloride Solvents: Dichloromethane
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Productiemethode 17

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1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Acetonitrile ;  4 h, reflux
Referentie
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Iranpoor, Nasser; et al, Canadian Journal of Chemistry, 2006, 84(1), 69-75

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Cumene hydroperoxide Solvents: 1,4-Dioxane ;  30 min, reflux
Referentie
Cumyl hydroperoxide
Rossiter, Bryant E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite ,  Sulfuryl chloride
Referentie
Oxidative cleavages of aliphatic and cyclic iodides
McCabe, Peter Heggison; et al, Tetrahedron Letters, 1981, 22(37), 3679-80

Productiemethode 20

Reactievoorwaarden
Referentie
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(dimethylamino)ethyl]thiourea Solvents: Dichloromethane ;  3 h, rt
Referentie
Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds
Hernandez-Torres, Gloria; et al, Organic Letters, 2012, 14(7), 1858-1861

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane
Referentie
Chlorination of alkenes and alkynes with molybdenum(V) chloride
San Filippo, Joseph Jr.; et al, Journal of the American Chemical Society, 1975, 97(6), 1599-600

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Palladium(1+), trichloro[methylenebis(3-tetradecyl-1H-imidazol-1-yl-2(3H)-yliden… Solvents: Chloroform-d ;  25 °C
Referentie
Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV)
McCall, A. Scott; et al, Organometallics, 2012, 31(9), 3527-3538

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Chlorine Solvents: Acetone ,  Water
Referentie
A study of the hypochlorination of styrene. Preparation of chlorohydrins in aqueous acetone
Sumrell, Gene; et al, Canadian Journal of Chemistry, 1964, 42(12), 2896-9

Productiemethode 25

Reactievoorwaarden
1.1 Solvents: Carbon tetrachloride ;  reflux
Referentie
N,N-dibromobenzenesulfonamide and N,N-dibromo-p-toluenesulfonamide
Crouch, R. David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-7

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane
Referentie
Efficient utilization of tetrabutylammonium bifluoride in halofluorination reactions
Camps, F.; et al, Journal of Organic Chemistry, 1989, 54(18), 4294-8

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Sulfur trioxide
1.2 -
Referentie
Sulfur trioxide-assisted electrophilic addition of ethyl hypochlorite to olefins
Zefirov, N. S.; et al, Sulfur Letters, 1986, 4(2), 45-50

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  reflux
Referentie
Triphenylphosphine-carbon tetrachloride
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

trans-1,2-Dichlorocyclohexane Raw materials

trans-1,2-Dichlorocyclohexane Preparation Products

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